molecular formula C8H10N2S B1195634 Benzylthiourea CAS No. 621-83-0

Benzylthiourea

Cat. No.: B1195634
CAS No.: 621-83-0
M. Wt: 166.25 g/mol
InChI Key: UCGFRIAOVLXVKL-UHFFFAOYSA-N
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Description

Benzylthiourea is an organic compound with the chemical formula C8H10N2S . It is a derivative of thiourea, where one of the hydrogen atoms in the thiourea molecule is replaced by a benzyl group. This compound is known for its diverse applications in organic synthesis and various fields of scientific research .

Scientific Research Applications

Benzylthiourea has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Benzylthiourea is an organosulfur compound that has been used in various biological applications . More research is needed to identify the specific targets and their roles.

Mode of Action

It’s known that thiourea derivatives, which this compound is a part of, have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties

Biochemical Pathways

Changes at the metabolome level can precede the onset of disease symptoms, which renders metabolomics an essential diagnostic and prognostic tool crucial for investigating the mode of action of chemical compounds

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented. These properties are crucial for understanding the bioavailability of the compound. Online tools such as ADMETlab and ADMET calculator can be used to predict these properties for new compounds.

Result of Action

It’s known that thiourea derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The specific molecular and cellular effects of this compound’s action need further investigation.

Action Environment

A study has shown that the reaction of diamines with isothiocyanates, which can lead to the formation of thiourea derivatives, performs well at mild conditions . This suggests that the reaction environment can influence the formation and therefore the action of this compound.

Safety and Hazards

Benzylthiourea is considered hazardous. It is toxic if swallowed and should be stored locked up . It is recommended for use only in laboratory settings and is not advised for food, drug, pesticide, or biocidal product use .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylthiourea can be synthesized through the reaction of benzylamine with thiourea. The reaction typically involves mixing benzylamine and thiourea in a suitable solvent, such as ethanol or water, and heating the mixture under reflux conditions. The product is then isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGFRIAOVLXVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211158
Record name Benzylthiourea
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Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-83-0
Record name N-(Phenylmethyl)thiourea
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Record name Benzylthiourea
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Record name Benzylthiourea
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Record name Benzylthiourea
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Record name Benzylthiourea
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Record name BENZYLTHIOUREA
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Synthesis routes and methods

Procedure details

96.3 g (366 mmoles) of benzylisothiocyanate were dissolved in 100 ml o THF and treated with 44.2 ml (732 mmoles) of 32% ammonia solution After 0.5 hour at 40-45° C., 300 ml of water were added and the THF removed in vacuo. The gummy suspension is treated with 200 ml of ether, the crystals collected and washed with water and ether. Suspension in 30 ml of methylenechloride and collection gave 65.77 g (64.2%) of benzyl-2-thiourea with mp 144-5° C.
Quantity
96.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
44.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
64.2%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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